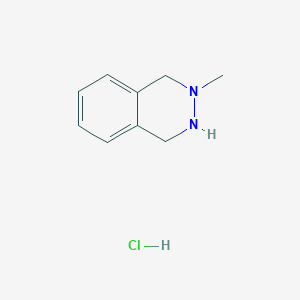

2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride

Description

2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride is a chemical compound with the molecular formula C9H12N2•HCl and a molecular weight of 184.67 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a tetrahydrophthalazine ring system.

Properties

IUPAC Name |

3-methyl-2,4-dihydro-1H-phthalazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-11-7-9-5-3-2-4-8(9)6-10-11;/h2-5,10H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWFSJYNJIUGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydrophthalazine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.

Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride is a chemical compound with a variety of applications in scientific research, including its use as a reagent in chemical synthesis, biochemical assays, and potential therapeutic applications.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride is used in a variety of scientific fields:

- Chemistry It serves as a reagent in chemical reactions and synthesis processes.

- Biology The compound is used in biochemical assays and studies involving enzyme interactions.

- Medicine There is ongoing research into its potential therapeutic effects, particularly in relation to neurological disorders.

- Industry It is used in the development of new materials and chemical products.

The biological activity of 2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride is attributed to its interaction with various molecular targets:

- Enzyme Interaction The compound can bind to specific enzymes, modulating their activity and influencing biochemical pathways. For example, it has been noted to interact with kinases, which are critical for various signaling pathways in cells.

- Receptor Binding It may also affect receptor-mediated pathways by binding to specific receptors, thereby altering cellular responses.

1,2,3,4-Tetrahydrophthalazine hydrochloride

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro ring structure but differs in its substituents.

2-Methyl-1,2,3,4-tetrahydroquinoline: Another related compound with a similar core structure but different functional groups.

Uniqueness

2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in certain biochemical and industrial applications .

Biological Activity

2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClN

- CAS Number : 20072-58-6

- Molecular Weight : 199.67 g/mol

The biological activity of 2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity and influencing biochemical pathways. For example, it has been noted to interact with kinases, which are critical for various signaling pathways in cells.

- Receptor Binding : It may also affect receptor-mediated pathways by binding to specific receptors, thereby altering cellular responses.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrophthalazine compounds exhibit antimicrobial properties. In particular:

- In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Neuroprotective Effects

Studies have explored the neuroprotective potential of this compound:

- Animal models have demonstrated that 2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride may protect neurons from damage induced by oxidative stress.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in cancer cell lines:

- HeLa cells demonstrated sensitivity to the compound, indicating potential anti-cancer properties. The mechanism appears to involve apoptosis induction through the modulation of specific signaling pathways .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reductive amination of phthalazine derivatives using sodium cyanoborohydride or catalytic hydrogenation. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) is critical. Analytical techniques like HPLC with reference standards (e.g., EP impurity standards in ) ensure purity validation. Monitor reaction intermediates by TLC (silica gel, ethyl acetate:hexane) to confirm stepwise progression .

Q. Which analytical techniques are most reliable for characterizing 2-Methyl-1,2,3,4-tetrahydrophthalazine hydrochloride?

- Methodological Answer :

- HPLC : Use C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) for retention time consistency. Compare against pharmacopeial impurity standards ().

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves structural features (e.g., methyl group at δ ~1.2 ppm, aromatic protons at δ 6.8–7.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z ~209). Cross-reference with PubChem data structures ( ) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ( ).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists ( ). Avoid inducing vomiting if ingested—rinse mouth and consult poison control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent choice). Standardize protocols using:

- Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) in triplicate.

- Control Compounds : Include structurally related analogs (e.g., Diclofensine hydrochloride in ) to validate target specificity.

- Orthogonal Assays : Combine in vitro (e.g., receptor binding) and in silico (molecular docking) studies to confirm mechanistic hypotheses .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours. Monitor degradation products via UPLC-MS.

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use pharmacopeial guidelines () to assess compliance with shelf-life criteria .

Q. How can stereochemical purity be ensured during synthesis, given the compound’s potential chiral centers?

- Methodological Answer :

- Chiral HPLC : Employ columns like Chiralpak IA-3 with hexane/isopropanol gradients to separate enantiomers.

- Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and compare to literature values for racemic vs. enantiopure forms.

- X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .

Q. What computational methods are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.